molecular formula C19H21N3O6 B2489500 3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-52-8

3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2489500
CAS No.: 851095-52-8
M. Wt: 387.392
InChI Key: XQUYBROZQODQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with ethoxy groups and a furan-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Synthesis of the Furan-Oxadiazole Moiety: The furan-oxadiazole moiety can be synthesized by cyclization reactions involving furan derivatives and hydrazides under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the benzamide core with the furan-oxadiazole moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy groups.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of both ethoxy groups and a furan-oxadiazole moiety, which confer specific chemical and biological properties that are not found in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6/c1-4-24-14-10-12(11-15(25-5-2)16(14)26-6-3)17(23)20-19-22-21-18(28-19)13-8-7-9-27-13/h7-11H,4-6H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUYBROZQODQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.